5-Methyl-3-heptanone oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

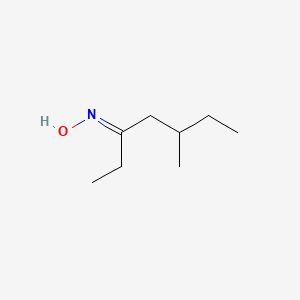

Structure

2D Structure

3D Structure

Properties

CAS No. |

119180-12-0 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(NE)-N-(5-methylheptan-3-ylidene)hydroxylamine |

InChI |

InChI=1S/C8H17NO/c1-4-7(3)6-8(5-2)9-10/h7,10H,4-6H2,1-3H3/b9-8+ |

InChI Key |

CBVWMGCJNPPAAR-CMDGGOBGSA-N |

Isomeric SMILES |

CCC(C)C/C(=N/O)/CC |

Canonical SMILES |

CCC(C)CC(=NO)CC |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-3-heptanone Oxime: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-Methyl-3-heptanone oxime, a versatile chemical compound with applications spanning various industries. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and current applications of this intriguing ketoxime.

Introduction

This compound (C8H17NO), also known by trade names such as Stemone® or Leafy Oxime, is a colorless to pale yellow liquid recognized for its potent green, leafy fragrance.[1][2] Chemically, it is the product of the oximation of 5-methyl-3-heptanone. While its primary commercial application lies within the fragrance industry, its chemical structure as a ketoxime lends itself to potential applications in organic synthesis and materials science.[1][3] This guide will explore the fundamental aspects of this compound, providing a robust resource for scientific and research applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 5-methyl-3-heptanone with hydroxylamine or one of its salts. This oximation reaction is a well-established method for the preparation of oximes from ketones and aldehydes.[4] The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon of the ketone, followed by dehydration to form the oxime.

The general reaction is as follows:

To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a weak base, such as sodium acetate, is commonly employed.[5]

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for a successful and efficient synthesis.

-

Hydroxylamine Source: Hydroxylamine hydrochloride is often preferred due to its stability and ease of handling compared to free hydroxylamine.

-

Base: A weak base like sodium acetate is used to liberate free hydroxylamine from its hydrochloride salt in situ. This also serves to buffer the reaction mixture, as the optimal pH for oxime formation is typically in the weakly acidic range (pH 4-6).[1] A highly acidic environment would protonate the hydroxylamine, reducing its nucleophilicity, while a strongly basic medium would decrease the electrophilicity of the carbonyl carbon.

-

Solvent: A polar protic solvent, such as ethanol, is commonly used to dissolve both the ketone and the hydroxylamine salt, facilitating a homogeneous reaction mixture. The presence of some water is often necessary to dissolve the inorganic reagents.

-

Temperature: The reaction is often carried out at an elevated temperature, such as reflux, to increase the reaction rate. However, excessive heat should be avoided to prevent potential side reactions or degradation of the product.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established procedures for ketoxime synthesis.[6][7]

Materials and Equipment:

-

5-Methyl-3-heptanone

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium acetate (anhydrous or trihydrate)

-

Ethanol (95% or absolute)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Procedure:

-

Dissolution of Ketone: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methyl-3-heptanone (1 equivalent) in ethanol.

-

Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2-1.5 equivalents) and sodium acetate (1.5-2.0 equivalents) in a minimal amount of warm water, then add ethanol.

-

Reaction: Add the hydroxylamine solution to the stirred solution of the ketone in the round-bottom flask.

-

Heating: Gently heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting ketone), cool the mixture to room temperature.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add water and extract three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water and then with a saturated brine solution to remove any remaining inorganic impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

Purification

The crude product, which is a liquid at room temperature, can be purified by one of the following methods:[8][9]

-

Vacuum Distillation: This is an effective method for purifying thermally stable liquids.[10] Given the boiling point of this compound, distillation under reduced pressure is necessary to prevent decomposition.

-

Column Chromatography: For smaller scale purifications or to remove impurities with similar boiling points, column chromatography on silica gel can be employed.[11][12] A suitable eluent system would need to be determined, likely a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

Synthesis Workflow Diagram:

Caption: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H17NO | [13] |

| Molecular Weight | 143.23 g/mol | [13] |

| Appearance | Colorless to pale yellow liquid | [14] |

| Odor | Powerful, green, leafy | [14] |

| Boiling Point | 70 °C at 0.7 Torr | [13] |

| Density | 0.89 g/cm³ | [13] |

| Flash Point | 119.6 °C | [13] |

| Refractive Index | 1.445 | [13] |

| Vapor Pressure | 0.0414 mmHg at 25°C | [13] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. Key signals would include those for the methyl and ethyl groups, the methine proton adjacent to the methyl group, and the methylene groups. The chemical shifts would be influenced by their proximity to the oxime functional group. A broad singlet corresponding to the hydroxyl proton of the oxime group would also be anticipated.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. The carbon atom of the C=N double bond would appear at a characteristic downfield chemical shift.

-

IR (Infrared) Spectroscopy: The IR spectrum would be expected to show a characteristic broad absorption band in the region of 3100-3600 cm⁻¹ due to the O-H stretching of the oxime group. A medium intensity band around 1640-1690 cm⁻¹ would correspond to the C=N stretching vibration. The spectrum would also feature C-H stretching and bending vibrations for the aliphatic parts of the molecule.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M+) at m/z = 143. Fragmentation patterns would likely involve cleavage of the alkyl chains and the N-O bond.

Applications and Areas of Research

The current and potential applications of this compound are diverse, though its use is most prominent in specific industrial sectors.

Fragrance Industry

The primary and most well-documented application of this compound is as a fragrance ingredient.[3][14][15] Its powerful and natural-smelling green and leafy notes make it a valuable component in perfumes, cosmetics, soaps, and detergents.[14] It is often used to impart fresh and vibrant nuances to fragrance compositions.

Materials Science

A patent has disclosed the use of this compound as a component in silicone formulations, specifically as an oxime crosslinker.[3] This suggests a role in the polymer and materials science industry, where it can contribute to the curing and property modification of silicone-based products.

Organic Synthesis

As a ketoxime, this compound can serve as a versatile intermediate in organic synthesis.[6] The oxime functionality can undergo various transformations, including:

-

Beckmann Rearrangement: Under acidic conditions, ketoximes can rearrange to form amides. This is a powerful tool for the synthesis of lactams and amides from cyclic and acyclic ketones, respectively.

-

Reduction: The oxime group can be reduced to form the corresponding primary amine.

-

Hydrolysis: Oximes can be hydrolyzed back to the parent ketone, making them useful as protecting groups for carbonyls.

Potential in Drug Development and Medicinal Chemistry

While there is no specific evidence in the searched literature of this compound being directly used in drug development, the broader class of oximes has recognized pharmacological importance.[16] Some oxime derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The potential for this compound in this field would likely be as a building block or starting material for the synthesis of more complex, biologically active molecules. Its aliphatic nature could be leveraged to impart lipophilicity to potential drug candidates. Further research would be required to explore any intrinsic biological activity of the compound itself or its derivatives.

Safety and Handling

Based on available safety data sheets, this compound is considered to be of low to moderate toxicity. It may be harmful if swallowed or in contact with skin and can cause mild skin and eye irritation. It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

Genotoxicity studies on this compound have been conducted, and it was found to be non-mutagenic in an Ames test and non-clastogenic in an in vitro micronucleus test.[8]

Conclusion

This compound is a chemical with established utility in the fragrance industry and emerging applications in materials science. Its synthesis via the oximation of the corresponding ketone is a straightforward and well-understood process. While its direct application in the pharmaceutical sector is not currently documented, its chemical nature as a ketoxime provides a platform for its use as a versatile intermediate in organic synthesis. Further research into the biological activities of this compound and its derivatives could unveil new opportunities for its application in medicinal chemistry and drug discovery. This guide provides a foundational understanding of this compound to support and inspire further scientific exploration.

References

- PubChem. 3-Methyl-5-heptanone oxime | C8H17NO | CID 90787. [Link]

- The Fragrance Conservatory. This compound - The Ingredient Directory. [Link]

- Organic Syntheses. 1,2-Diphenylethanone O-acetyl oxime. [Link]

- Google Patents.

- Google Patents. EP1291409A2 - An oxime as perfuming ingredient.

- L.S.College, Muzaffarpur. Oxime.pdf. [Link]

- Supporting Information.

- Academic Research Publishing Group.

- Google P

- Organic Syntheses Procedure. A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). [Link]

- Quora.

- Organic Syntheses Procedure. 13 - Organic Syntheses Procedure. [Link]

- AMyD. UNIVERSIDAD NACIONAL AUTÓNOMA DE MÉXICO. [Link]

- Google Patents.

- ScienceDirect. RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS. [Link]

- The Good Scents Company. 5-methyl-3-heptanone. [Link]

- Britannica.

- University of Rochester.

- EMU Physics Department.

- Reachem.

- ResearchGate. Recent Developments in the Chemistry and in the Biological Applications of Amidoximes | Request PDF. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2022034138A1 - Silicone formulation comprising an oxime crosslinker, cured silicone formulation and uses thereof - Google Patents [patents.google.com]

- 4. arpgweb.com [arpgweb.com]

- 5. US6924263B2 - Oxime methyl ethers - Google Patents [patents.google.com]

- 6. This compound | 22457-23-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 9. Separation and purification - Chromatography, Distillation, Filtration | Britannica [britannica.com]

- 10. How To [chem.rochester.edu]

- 11. physics.emu.edu.tr [physics.emu.edu.tr]

- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 13. echemi.com [echemi.com]

- 14. This compound | 22457-23-4 [chemicalbook.com]

- 15. lscollege.ac.in [lscollege.ac.in]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Characterization of 5-Methyl-3-heptanone Oxime

Abstract

5-Methyl-3-heptanone oxime, known in the fragrance industry as Stemone, is a key ingredient prized for its powerful, fresh, and natural green, leafy odor.[1][2] As with all high-value specialty chemicals, rigorous chemical characterization is paramount to ensure quality, purity, and consistency. This guide provides a comprehensive overview of the essential analytical techniques and methodologies for the thorough characterization of this compound, with a particular focus on its synthesis, purification, and stereoisomeric complexity. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the chemical properties of this and similar organic molecules.

Introduction

This compound (CAS No. 22457-23-4) is a ketoxime synthesized from 5-methyl-3-heptanone.[1][2] Its molecular formula is C8H17NO, with a molecular weight of 143.23 g/mol .[3] The molecule's structure, featuring a C=N double bond, gives rise to geometric isomerism, resulting in the existence of (E)- and (Z)-isomers. These isomers can possess distinct physical properties and biological activities, making their separation and identification a critical aspect of characterization.[4] This guide will delve into the synthesis of this compound and the subsequent analytical workflows for its comprehensive characterization.

Synthesis and Purification

The synthesis of this compound is typically achieved through the condensation reaction of 5-methyl-3-heptanone with hydroxylamine, often using hydroxylamine hydrochloride in the presence of a base.[5][6]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyl-3-heptanone in a suitable alcohol solvent, such as ethanol.

-

Addition of Reagents: Add an equimolar amount of hydroxylamine hydrochloride to the solution. Subsequently, add a base, such as sodium hydroxide or potassium hydroxide, to neutralize the hydrochloride and liberate the free hydroxylamine.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the ketone to the oxime.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product, a mixture of (E)- and (Z)-isomers, can be purified by column chromatography on silica gel.

Stereoisomerism: The (E)- and (Z)-Isomers

The presence of a C=N double bond in this compound leads to the formation of two geometric isomers, designated as (E) and (Z). The (E) isomer has the hydroxyl group on the opposite side of the larger alkyl group, while the (Z) isomer has them on the same side. The ratio of these isomers can be influenced by the reaction conditions.[4]

Diagram: (E)- and (Z)-Isomers of this compound

Caption: A typical workflow for the synthesis and characterization of this compound.

Chromatographic and Mass Spectrometric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique in the fragrance industry for the separation and identification of volatile compounds. [1][4][7][8][9]

Gas Chromatography (GC)

GC is used to separate the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. This technique can effectively separate the (E)- and (Z)-isomers of this compound, allowing for their individual quantification. The retention times of the isomers will likely differ, providing a means for their separation and analysis.

Mass Spectrometry (MS)

Coupled with GC, MS provides information about the molecular weight and fragmentation pattern of the eluted compounds.

-

Molecular Ion Peak: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 143, corresponding to its molecular weight.

-

Fragmentation Pattern: The fragmentation of the molecular ion will provide structural information. Alpha-cleavage is a common fragmentation pathway for ketones and their derivatives. [10]For this compound, cleavage of the C-C bond adjacent to the C=N group is expected, leading to the formation of stable carbocations.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Notes |

| 143 | [C₈H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 126 | [M - OH]⁺ | Loss of hydroxyl radical |

| 114 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 86 | [M - C₄H₉]⁺ | Loss of butyl radical |

| 72 | [CH₃CH₂C=NOH]⁺ | Alpha-cleavage product |

| 57 | [C₄H₉]⁺ | Butyl cation |

The relative abundance of these fragment ions can help in confirming the structure of the molecule.

Conclusion

The comprehensive chemical characterization of this compound requires a multi-faceted analytical approach. Synthesis followed by purification is the initial step to obtaining the compound. The inherent stereoisomerism of the oxime necessitates the use of high-resolution techniques like NMR and GC to separate and quantify the (E)- and (Z)-isomers. Spectroscopic methods, including NMR and IR, provide detailed structural information and confirm the presence of key functional groups. Finally, GC-MS serves as a powerful tool for assessing purity, determining molecular weight, and elucidating the fragmentation pattern, which further corroborates the molecular structure. This in-depth characterization is crucial for ensuring the quality and desired olfactory properties of this compound in its applications.

References

- Aromaverse Pro. (n.d.). GC-MS Perfume Analysis – Unlock Fragrance Formulas.

- Bull. Korean Chem. Soc. 2003, Vol. 24, No. 5, 619. Selective Synthesis of E and Z Isomers of Oximes.

- Conquer Scientific. (2025, May 20). Unveiling Aromas with GC/MS Transforming the Fragrance and Flavor Industry.

- Palm, A., & Werbin, H. (1953). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry, 31(11), 1004–1008. [Link]

- Innovatech Labs. (2017, April 7). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis.

- ResearchGate. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES.

- Palm, A., & Werbin, H. (1953). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. Canadian Journal of Chemistry, 31(11), 1004-1008.

- ResearchGate. (n.d.). IR absorbance of oxime, showing characteristic bands: 3418 cm⁻¹ (O-H....

- Wikipedia. (n.d.). Oxime.

- Royal Society of Chemistry. (n.d.). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods.

- Academic Research Publishing Group. (n.d.). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism.

- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Google Patents. (n.d.). US5117060A - Process for the preparation of ketoximes.

- An-Najah National University. (n.d.). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines.

- ResearchGate. (n.d.). Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the....

- ResearchGate. (n.d.). (PDF) 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines.

- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage.

Sources

- 1. aromaverse.pro [aromaverse.pro]

- 2. This compound | 22457-23-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]

- 5. Oxime - Wikipedia [en.wikipedia.org]

- 6. arpgweb.com [arpgweb.com]

- 7. conquerscientific.com [conquerscientific.com]

- 8. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]

- 9. gcms.cz [gcms.cz]

- 10. youtube.com [youtube.com]

Spectroscopic Characterization of 5-Methyl-3-heptanone Oxime: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic data for 5-Methyl-3-heptanone oxime (CAS No. 22457-23-4), a compound of interest in the fragrance and fine chemical industries.[1] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The synthesis of this guide is predicated on a combination of data from its precursor, 5-Methyl-3-heptanone, and the well-established spectroscopic principles of oximes.[2][3][4][5]

Introduction

This compound is an organic compound formed from the condensation reaction of 5-Methyl-3-heptanone with hydroxylamine.[2] This conversion of a ketone to an oxime introduces the C=N-OH functional group, which imparts distinct spectroscopic signatures that are critical for its identification and characterization. The structural elucidation of this compound is paramount for quality control and for understanding its chemical behavior in various applications. This guide will delve into the theoretical and practical aspects of its spectroscopic analysis.

The structure of this compound, including the potential for E/Z isomerism around the C=N double bond, is a key consideration in the interpretation of its spectra.[2]

Synthesis Pathway

The synthesis of this compound is typically achieved through the condensation of 5-Methyl-3-heptanone with hydroxylamine. This reaction is a standard method for the preparation of oximes from ketones.[2]

Figure 1: Synthesis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the various proton groups in the molecule. Due to the presence of the chiral center at C5 and the potential for E/Z isomerism at the C=N bond, the spectrum may show diastereotopic protons and potentially two sets of signals corresponding to the isomers.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 10.0 | Broad Singlet | 1H | N-OH |

| ~2.2 - 2.6 | Multiplet | 2H | -CH ₂-C=N |

| ~1.8 - 2.2 | Multiplet | 1H | -CH (CH₃)- |

| ~1.2 - 1.6 | Multiplet | 2H | -CH₂-CH ₂-CH₃ |

| ~1.0 - 1.2 | Multiplet | 2H | -CH ₂-CH(CH₃)- |

| ~0.8 - 1.0 | Multiplet | 9H | -CH₂-CH ₃, -CH(CH ₃)-, -CH₂-CH ₃ |

Experimental Protocol for ¹H NMR [6]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Obtain the ¹H NMR spectrum using standard acquisition parameters.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The expected ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom. The presence of E/Z isomers could also lead to a doubling of some signals.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 165 | C =N |

| ~40 - 50 | -C H(CH₃)- |

| ~30 - 40 | -C H₂-C=N |

| ~25 - 35 | -C H₂-CH(CH₃)- |

| ~20 - 30 | -CH₂-C H₂-CH₃ |

| ~10 - 20 | -CH(CH₃)-C H₃, -CH₂-C H₃, -C H₂-CH₃ |

Experimental Protocol for ¹³C NMR [6]

-

Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the FID using Fourier transformation, phasing, and baseline correction. Reference the chemical shifts to the deuterated solvent signal.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, and N-O functional groups.

Expected IR Data [2]

| Wavenumber (cm⁻¹) | Bond | Description |

| ~3600 | O-H | Free hydroxyl stretch |

| ~3100-3500 | O-H | Hydrogen-bonded hydroxyl stretch (broad) |

| ~2850-3000 | C-H | Alkyl C-H stretch |

| ~1665 | C=N | Imine stretch |

| ~945 | N-O | N-O stretch |

Experimental Protocol for IR Spectroscopy [6]

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, the Attenuated Total Reflectance (ATR) method is common, where a small amount of the sample is placed directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (143.23 g/mol ), along with various fragment ions.[7]

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 143 | Molecular ion [M]⁺ |

| 126 | [M - OH]⁺ |

| 114 | [M - C₂H₅]⁺ |

| 85 | [M - C₄H₉]⁺ |

Fragmentation Pathway

Figure 2: Proposed MS Fragmentation of this compound.

Experimental Protocol for Mass Spectrometry [8]

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. While direct experimental data may be limited in publicly available databases, the principles of spectroscopy, combined with data from its precursor and analogous compounds, allow for a reliable prediction of its spectral features. The methodologies outlined in this guide provide a framework for the empirical validation and quality control of this important fragrance compound.

References

- Spectrophotometric determination of oximes and unsubstituted hydroxylamine. (1967). Analytical Chemistry, 39(14), 1822-1824.

- Oxime - Wikipedia. (n.d.).

- Spectroscopic Characterization of Oxime Ligands and Their Complexes - ResearchGate. (n.d.).

- 3-Methyl-5-heptanone oxime | C8H17NO | CID 90787 - PubChem. (n.d.).

- 5-Methyl-3-heptanone | C8H16O | CID 7822 - PubChem. (n.d.).

- 3-Heptanone, 5-methyl- - NIST WebBook. (n.d.).

- RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS. (2023). Food and Chemical Toxicology, 183, 114272.

- 5-methyl-3-heptanone - The Good Scents Company. (n.d.).

- This compound - The Ingredient Directory - The Fragrance Conservatory. (n.d.).

- NIST Chemistry WebBook - National Institute of Standards and Technology. (n.d.).

- Isolation and analysis of carbonyl compounds as oximes - CDC Stacks. (n.d.).

Sources

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. 5-METHYL-3-HEPTANONE(541-85-5) 1H NMR [m.chemicalbook.com]

- 4. 5-METHYL-3-HEPTANONE(541-85-5) 13C NMR [m.chemicalbook.com]

- 5. 5-METHYL-3-HEPTANONE(541-85-5) IR Spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Methyl-5-heptanone oxime | C8H17NO | CID 90787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methyl-3-heptanone Oxime: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 5-Methyl-3-heptanone oxime, a molecule of interest in the fragrance industry and a subject with potential for broader applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, stereochemistry, analytical characterization, and known biological profile.

Introduction: Unveiling this compound

This compound (CAS No. 22457-23-4), also known by trade names such as Stemone® or Leafy Oxime, is a synthetic fragrance ingredient valued for its powerful, fresh, and natural green, leafy odor.[1][2][3] Chemically, it is the oxime derivative of the ketone 5-methyl-3-heptanone. The oxime functional group (C=N-OH) introduces chirality and the potential for stereoisomerism, which can significantly influence its sensory properties and biological activity. While its primary application lies in perfumery, the broader class of oximes has garnered significant attention for a wide range of pharmacological activities, suggesting untapped potential for this compound in drug discovery and development.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | [6] |

| Molecular Weight | 143.23 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Powerful, green, leafy | [2] |

| Boiling Point | 70 °C @ 0.7 Torr | [6] |

| Flash Point | > 93.3 °C | |

| Density | 0.89 g/cm³ | [6] |

| logP (o/w) | 2.66280 | [6] |

Synthesis and Stereochemistry

The synthesis of this compound is achieved through the oximation of its corresponding ketone, 5-methyl-3-heptanone. This reaction involves the condensation of the ketone with hydroxylamine, typically in the presence of a base or acid catalyst.[2] The presence of a carbon-nitrogen double bond in the oxime structure gives rise to the possibility of E and Z geometric isomers. The ratio of these isomers can be influenced by the reaction conditions.[7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 22457-23-4 [chemicalbook.com]

- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 4. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Stereoconvergent Synthesis of Ketoximes - SYNFORM - Thieme Chemistry [thieme.de]

- 8. researchgate.net [researchgate.net]

Physical properties of 5-Methyl-3-heptanone oxime (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 5-Methyl-3-heptanone oxime

Introduction

This compound, commercially often referred to as Stemone, is a key aroma chemical prized for its powerful, fresh, and natural green, leafy odor profile.[1][2] Identified by CAS Number 22457-23-4, this compound is a vital ingredient in modern perfumery, imparting unique nuances to fragrance compositions reminiscent of fig leaves, black currant, and tomato.[1] As with any high-value specialty chemical, a thorough understanding of its physical properties is paramount for professionals in research, formulation, and quality control. These parameters directly influence its behavior during manufacturing, its stability in various formulations, and its performance characteristics, such as volatility and scent diffusion.

This guide provides a detailed examination of two core physical properties of this compound: its boiling point and density. It outlines the established values for these properties and presents detailed, field-proven experimental protocols for their accurate determination. The methodologies are explained from the perspective of an application scientist, focusing on the causality behind procedural choices to ensure data integrity and reproducibility.

Section 1: Core Physical Properties of this compound

The physical characteristics of this compound are critical for its handling, application, and quality assessment. The boiling point provides insight into its volatility, while the density is a fundamental specification for purity and formulation calculations.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 70 °C | @ 0.7 Torr | [3] |

| 220.84 °C | @ 760 mm Hg (Estimated) | [1] | |

| Density | 0.89 g/cm³ | Not Specified | [3] |

| Specific Gravity | 0.886 to 0.891 | @ 25.00 °C | [1] |

Expert Analysis:

The significant difference between the measured boiling point under vacuum (70 °C @ 0.7 Torr) and the estimated boiling point at atmospheric pressure (220.84 °C) is a critical observation.[1][3] Many complex organic molecules, including oximes, can be sensitive to high temperatures and may degrade or undergo rearrangement upon prolonged heating. The application of a vacuum drastically reduces the temperature required for boiling, making it the preferred method for the purification of such compounds. This ensures the chemical integrity of the oxime is preserved, which is essential for maintaining its desired fragrance profile. The density and specific gravity values are tightly clustered around 0.89 g/cm³, providing a reliable benchmark for quality control.[1][3] Any significant deviation from this value could indicate the presence of impurities, such as residual solvents from synthesis or unreacted starting materials.

Section 2: Experimental Determination of Physical Properties

Accurate and reproducible measurement of physical properties is the cornerstone of chemical quality assurance. The following protocols represent robust, standard laboratory procedures for determining the boiling point and density of liquid samples like this compound.

Determination of Boiling Point via Vacuum Distillation

Causality Statement: To prevent thermal degradation and ensure an accurate boiling point measurement for a high-molecular-weight, functionalized molecule like this compound, determination under reduced pressure is the scientifically sound approach. This method directly measures the temperature at which the compound's vapor pressure equals the controlled, lowered pressure of the system.

Experimental Protocol:

-

Apparatus Setup: Assemble a short-path distillation apparatus. This includes a round-bottom flask, a distillation head with a port for a thermometer or temperature probe, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a small volume (e.g., 10-15 mL) of this compound into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

System Sealing: Connect the apparatus to a vacuum pump via a cold trap. The cold trap is essential to protect the pump from corrosive vapors. A manometer must be included in the line to accurately measure the pressure within the system.

-

Pressure Reduction: Turn on the magnetic stirrer and gradually reduce the pressure in the system to the target pressure (e.g., 0.7 Torr) using the vacuum pump and a bleed valve for fine control.

-

Heating: Begin gently heating the distillation flask using a heating mantle. Increase the temperature slowly.

-

Observation and Recording: Record the temperature at which the liquid begins to boil and a steady condensation of vapor is observed on the thermometer bulb. This temperature, along with the stable pressure reading from the manometer, constitutes the boiling point at that specific pressure. The first drop of distillate should appear in the receiving flask at this equilibrium point.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Determination of Density using a Pycnometer

Causality Statement: The pycnometer method is a highly accurate technique for determining the density of liquids because it relies on precise mass measurements of a constant, calibrated volume.[4][5] This gravimetric approach minimizes the subjective errors associated with reading a meniscus in volumetric glassware, making it a trustworthy and self-validating system for establishing a critical quality control parameter.

Experimental Protocol:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance to at least four decimal places. Record this mass as (m₁).

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 25.0 °C). Ensure no air bubbles are trapped. Insert the stopper and wipe away any excess water from the exterior. Weigh the filled pycnometer and record the mass as (m₂).

-

Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer again. Fill it with the this compound sample, ensuring it is at the same temperature as the water was. Weigh the pycnometer filled with the sample and record the mass as (m₃).

-

Calculation:

-

Calculate the mass of the water: (m_water = m₂ - m₁)

-

Using the known density of water at the measurement temperature (ρ_water, e.g., 0.99704 g/mL at 25 °C), calculate the exact volume of the pycnometer: (V = m_water / ρ_water)

-

Calculate the mass of the sample: (m_sample = m₃ - m₁)

-

Calculate the density of the sample: (ρ_sample = m_sample / V)

-

Experimental Workflow: Density Determination

Caption: Workflow for Density Determination using a Pycnometer.

Conclusion

The physical properties of this compound, specifically its boiling point of 70 °C at 0.7 Torr and a density of approximately 0.89 g/cm³, are defining characteristics for its purification, identification, and application.[3] The methodologies presented provide a robust framework for the precise and reliable determination of these values. For drug development professionals and researchers, applying these rigorous experimental protocols is not merely procedural; it is a fundamental aspect of ensuring material purity, consistency, and performance, thereby upholding the highest standards of scientific integrity.

References

- Title: leafy oxime stemone (Givaudan) Source: The Good Scents Company URL:[Link]

- Title: Stemone SDS-6224 Source: The Perfumers Apprentice URL:[Link]

- Title: 3-Methyl-5-heptanone oxime | C8H17NO | CID 90787 Source: PubChem URL:[Link]

- Title: An oxime as perfuming ingredient - Google Patents Source: Google Patents URL

- Title: RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS Source: ScienceDirect URL:[Link]

- Title: Submitted by Francis Loiseau and André M. Beauchemin Source: Organic Syntheses Procedure URL:[Link]

- Title: Oxime Melting Point Analysis | PDF Source: Scribd URL:[Link]

- Title: A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry Source: PubMed Central URL:[Link]

- Title: (PDF)

- Title: A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes Source: Synlett URL:[Link]

- Title: QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES Source: USAMV Iasi URL:[Link]

- Title: DETERMINING THE RELATIVE DENSITY OF A LIQUID USING ARCHIMEDES' PRINCIPLE Source: YouTube URL:[Link]

- Title: Experiment 1 – Density Source: De Anza College URL:[Link]

- Title: Measuring Density with Laboratory Balance Source: Mettler Toledo URL:[Link]

Sources

An In-Depth Technical Guide to the Solubility of 5-Methyl-3-heptanone Oxime in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-heptanone oxime is a versatile organic compound with applications ranging from a fragrance ingredient to a key intermediate in chemical synthesis.[1][2] Understanding its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, formulation development, and analytical method design. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It delves into the physicochemical properties of the molecule, explores the principles governing its dissolution, presents a detailed experimental protocol for solubility determination, and offers a predictive analysis of its solubility in a range of common organic solvents.

Introduction to this compound

This compound (CAS No. 22457-23-4) is a ketoxime, an organic compound characterized by the C=NOH functional group.[3][4] It is synthesized through the condensation reaction of 5-Methyl-3-heptanone with hydroxylamine.[1][5] This compound, also known by the trade name Stemone, is valued in the fragrance industry for its powerful, fresh, and green leafy odor.[1][2] Beyond its olfactory properties, its chemical structure makes it a valuable intermediate in organic synthesis, with potential applications in the development of more complex molecules.

A thorough understanding of solubility is critical for any scientist working with this compound. In drug development, solubility impacts formulation, bioavailability, and purification strategies. For synthetic chemists, it dictates the choice of reaction media, which in turn affects reaction rates, yields, and equilibria. This guide serves as a foundational resource for making informed decisions regarding solvent selection and application.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like", which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] To predict the solubility of this compound, we must first examine its key molecular characteristics.

Molecular Structure:

-

Chemical Formula: C8H17NO[8]

-

Molecular Weight: 143.23 g/mol [9]

-

Structure: The molecule consists of an eight-carbon branched aliphatic chain and a polar oxime functional group (-C=NOH).

Key Physicochemical Properties:

| Property | Value / Description | Impact on Solubility |

| Polarity | The oxime group (-C=NOH) introduces significant polarity due to the electronegative oxygen and nitrogen atoms. The aliphatic chain is nonpolar. The molecule is therefore amphiphilic, having both polar and nonpolar regions. | The polar oxime group can engage in dipole-dipole interactions and hydrogen bonding with polar solvents. The nonpolar alkyl chain will have favorable van der Waals interactions with nonpolar solvents. |

| Hydrogen Bonding | The hydroxyl (-OH) group of the oxime is a hydrogen bond donor, and the nitrogen atom is a hydrogen bond acceptor. | This is a critical factor for solubility in protic solvents like alcohols and water.[10] Oximes generally exhibit good solubility in polar organic solvents like ethanol and ether.[3] |

| XLogP3 | 2.66 | This value, a computed logarithm of the octanol-water partition coefficient, indicates a moderate level of lipophilicity. It suggests that the compound will have a preference for organic phases over water but is not extremely nonpolar. |

| Physical State | Colorless to pale yellow liquid.[1][2] | As a liquid, it is miscible with other liquids rather than dissolving as a solid, which can simplify solubility testing. |

Theoretical Framework of Solubility

The dissolution process involves overcoming the solute-solute and solvent-solvent intermolecular forces to establish new solute-solvent interactions.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for this compound, as they can form strong hydrogen bonds with the -NOH group.

-

In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors, interacting with the -OH proton of the oxime. They are expected to be effective solvents, though perhaps slightly less so than protic solvents of similar polarity.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot hydrogen bond. Solubility will be driven by the London dispersion forces between the solvent and the long alkyl chain of the oxime. The polar head of the oxime will be disfavored, potentially limiting solubility compared to polar solvents.[10]

The logical relationship between molecular properties and solubility is illustrated in the diagram below.

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile

While specific experimental data for this compound is not widely published, a predictive solubility profile can be constructed based on its physicochemical properties and general chemical principles.

| Solvent | Solvent Class | Polarity Index (P')[11][12] | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 0.1 | Low to Moderate | Dominated by dispersion forces with the alkyl tail. The polar oxime head limits high solubility. |

| Toluene | Nonpolar (Aromatic) | 2.4 | Moderate | Aromatic ring allows for some interaction with the C=N bond, slightly better than pure alkanes. |

| Diethyl Ether | Polar Aprotic | 2.8 | High | Moderate polarity and ability to accept a hydrogen bond make it a good solvent for oximes.[3] |

| Dichloromethane | Polar Aprotic | 3.1 | High | Polar C-Cl bonds create a dipole that can interact with the polar oxime group. |

| Ethyl Acetate | Polar Aprotic | 4.4 | High | A good hydrogen bond acceptor with moderate polarity. |

| Acetone | Polar Aprotic | 5.1 | Very High / Miscible | High polarity and a strong hydrogen bond acceptor. |

| Isopropanol | Polar Protic | 3.9 | Very High / Miscible | Can both donate and accept hydrogen bonds, leading to strong interactions. |

| Ethanol | Polar Protic | 4.3 | Very High / Miscible | Similar to isopropanol, expected to be an excellent solvent.[3] |

| Methanol | Polar Protic | 5.1 | Very High / Miscible | The most polar of the alcohols listed, ensuring strong solute-solvent interactions. |

| Acetonitrile | Polar Aprotic | 5.8 | High | High polarity, but a weaker hydrogen bond acceptor than ketones, may be slightly less effective than acetone. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High / Miscible | Very high polarity and a strong hydrogen bond acceptor. |

| Water | Polar Protic | 10.2 | Low | While polar and protic, the long nonpolar C8 alkyl chain significantly reduces water solubility. Oximes are generally poorly soluble in water.[3][5] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method must be employed. The following protocol is based on the principles outlined in the OECD Guideline 105 for determining water solubility, adapted for organic solvents.[13][14][15] This method is a self-validating system when proper controls and replicates are used.

Objective:

To determine the saturation concentration (solubility) of this compound in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

-

This compound (purity ≥ 99%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Workflow Diagram:

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology:

-

Preparation of Calibration Standards:

-

Accurately prepare a series of standard solutions of this compound in the chosen solvent, covering a range of concentrations expected to bracket the solubility limit.

-

Analyze these standards using the chosen analytical method (GC or HPLC) to generate a calibration curve (Response vs. Concentration). This is a critical step for trustworthiness, as it provides the basis for quantifying the final sample.

-

-

Sample Preparation (in triplicate):

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). "Excess" is key to ensuring saturation is reached. A good starting point is an amount that is visibly insoluble.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 ± 0.5 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. For many organic systems, 24 to 48 hours is adequate.[16] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Phase Separation:

-

After the equilibration period, turn off the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours. This allows the undissolved oxime to settle, ensuring a clear supernatant for sampling.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

-

Immediately filter the aliquot through a syringe filter to remove any microscopic undissolved particles. This step is crucial to avoid overestimation of solubility.

-

Accurately dilute the filtered sample with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the pre-calibrated GC or HPLC method.

-

-

Calculation and Reporting:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The result is the solubility of this compound in that solvent at the specified temperature. Report the mean and standard deviation of the triplicate measurements.

-

Conclusion

This compound is an amphiphilic molecule with a dominant polar functional group and a significant nonpolar alkyl chain. This structure dictates that it will be highly soluble or miscible in a wide range of polar organic solvents, particularly those capable of hydrogen bonding such as alcohols (methanol, ethanol) and polar aprotic solvents like acetone and DMSO. Its solubility is predicted to be moderate in nonpolar aromatic solvents like toluene and lower in nonpolar aliphatic solvents like hexane. Water solubility is expected to be poor due to the hydrophobic nature of the eight-carbon chain. For precise quantitative data, the experimental protocol provided offers a robust and reliable method grounded in established scientific guidelines. This comprehensive understanding of solubility is essential for the effective application of this compound in both research and industrial settings.

References

- Chemistry Learner. (n.d.). Oxime: Definition, Structure, Formation, and Compounds.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.

- OECD. (n.d.). Test No. 105: Water Solubility.

- OECD. (n.d.). Test No. 105: Water Solubility.

- Scribd. (n.d.). Solvent Polarity and Miscibility Chart.

- Shodex. (n.d.). Polarities of Solvents.

- University of Massachusetts Boston. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- StuDocu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Reichardt, C. (n.d.). Polarity of Solvents.

- Grokipedia. (n.d.). Oxime.

- Solubility of Things. (n.d.). Isobutyraldehyde oxime.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.

- The Good Scents Company. (n.d.). leafy oxime stemone (Givaudan).

- PubChem. (n.d.). 3-Methyl-5-heptanone oxime.

- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS #19096-86-7. Food and Chemical Toxicology, 183, 114272.

- BYJU'S. (n.d.). Oximes.

- Wikipedia. (n.d.). Oxime.

Sources

- 1. This compound | 22457-23-4 [chemicalbook.com]

- 2. leafy oxime, 22457-23-4 [thegoodscentscompany.com]

- 3. Oxime: Definition, Structure, Formation, and Compounds [chemistrylearner.com]

- 4. byjus.com [byjus.com]

- 5. Oxime - Wikipedia [en.wikipedia.org]

- 6. chem.ws [chem.ws]

- 7. Khan Academy [khanacademy.org]

- 8. echemi.com [echemi.com]

- 9. 3-Methyl-5-heptanone oxime | C8H17NO | CID 90787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. shodex.com [shodex.com]

- 12. Polarity Index [macro.lsu.edu]

- 13. filab.fr [filab.fr]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. m.youtube.com [m.youtube.com]

A Researcher's Guide to Commercial Sourcing of 5-Methyl-3-heptanone Oxime

This technical guide provides an in-depth analysis of the commercial landscape for 5-Methyl-3-heptanone oxime (CAS No. 22457-23-4), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document offers a comprehensive overview of reputable suppliers, product specifications, and critical considerations for procurement.

Introduction: Understanding this compound

This compound is an organic compound with the molecular formula C8H17NO.[1][2] It is structurally an oxime derived from 5-methyl-3-heptanone. While it has established applications, particularly in the fragrance industry under the trade name Stemone®, its utility as a precursor and building block in complex organic synthesis makes supplier validation critical for research and development purposes.[3] The compound's isomeric complexity—it possesses an asymmetric carbon and a carbon-nitrogen double bond, leading to four possible stereoisomers—means that the material supplied is typically a mixture.[3] For scientific applications, understanding the purity and isomeric ratio of the procured material is paramount.

This guide aims to streamline the sourcing process by providing a curated list of established commercial suppliers, along with the technical data necessary to make informed procurement decisions.

Core Supplier Analysis and Data

The procurement of specialized chemical reagents for research and development necessitates a stringent evaluation of suppliers. Key factors include the availability of research-grade quantities, comprehensive analytical documentation, and a reliable supply chain. The following table summarizes the offerings from prominent international suppliers.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Available Quantities | Noteworthy Details |

| Sigma-Aldrich (Merck) | This compound AldrichCPR | 22457-23-4 | C8H17NO | e.g., 250MG | A leading supplier for research chemicals, offering high-purity grades suitable for laboratory use.[4] Provides extensive technical support and documentation. |

| Santa Cruz Biotechnology | Stemone | 22457-23-4 | C8H17NO | Inquire | Specializes in reagents for biomedical research; lists the compound for "Research Use Only".[2] |

| Alfa Chemistry | This compound | 22457-23-4 | C8H17NO | Inquire | Categorizes the product under non-ionic surfactants and notes its use as a perfume. |

| Vigon International | Methyl-5 3-Heptanone Oxime (Stemone) | 22457-23-4 | C8H17NO | Inquire | A supplier focused on fragrance and flavor ingredients.[5] |

| King-Pharm | This compound | 22457-23-4 | C8H17NO | Inquire | Positions itself as a manufacturer with stock ready to ship for bulk production or scientific research.[6] |

| ChemicalBull Pvt. Ltd. | This compound | 22457-23-4 | C8H17NO | Inquire | An Indian manufacturer highlighting applications in organic synthesis and the pharmaceutical industry.[7] |

| Givaudan | Stemone® | 22457-23-4 | C8H17NO | Bulk | A primary manufacturer of the trade name product Stemone®, used extensively in perfumery for its green, leafy scent profile.[3] |

Procurement Workflow for Research Applications

For scientists and drug development professionals, the process of acquiring a chemical like this compound involves more than a simple purchase. It is a critical step that can impact experimental outcomes. The following workflow outlines a self-validating system for procurement.

Caption: A three-phase workflow for sourcing and validating chemical reagents.

Methodologies for Quality Verification

It is imperative for research applications that the identity and purity of the starting materials are rigorously confirmed. The following protocols are standard methodologies for the verification of this compound.

Experimental Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup:

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis: Inject 1 µL of the sample. The resulting chromatogram will indicate the purity by the relative area of the main peak, while the mass spectrum will confirm the molecular weight (143.23 g/mol ) and fragmentation pattern consistent with the structure.

Experimental Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3).

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns, and integrations of the signals should be consistent with the protons in the this compound structure. Key signals would include those for the ethyl, methyl, and butyl groups, as well as the hydroxyl proton of the oxime.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. The number of signals should correspond to the eight unique carbon atoms in the molecule. The chemical shift of the C=N carbon is a particularly diagnostic feature.

Conclusion and Recommendations

For researchers and drug development professionals, sourcing this compound requires careful supplier selection focused on providers that cater to the scientific community. Major distributors like Sigma-Aldrich are highly recommended for initial small-scale studies due to their robust documentation and quality control. For larger quantities or process development, manufacturers like King-Pharm or specialized suppliers identified through platforms like Echemi may be more suitable, though in-house validation becomes even more critical.[6][8] The compound's primary application in the fragrance industry means that material sold under the trade name Stemone® may have different purity standards than what is required for pharmaceutical or fine chemical synthesis.[3] Therefore, direct communication with suppliers to obtain batch-specific data is a non-negotiable step in the procurement process.

References

- Stemone (5-Methyl 3-Heptanone Oxime) - We Deliver Worldwide - Allschoolabs.

- Stemone® (22457-23-4): Green Leafy Fig Profile – Fragrance Ingredient - Scentspiracy.

- leafy oxime stemone (Givaudan) - The Good Scents Company.

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. Stemone® (22457-23-4): Green Leafy Fig Profile – Fragrance Ingredient — Scentspiracy [scentspiracy.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. vigon.com [vigon.com]

- 6. This compound [22457-23-4] | King-Pharm [king-pharm.com]

- 7. This compound | 22457-23-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. This compound | 22457-23-4 [chemicalbook.com]

Introduction: A Scientist's Perspective on 5-Methyl-3-heptanone oxime

An In-depth Technical Guide to the Safe Handling and Reactivity of 5-Methyl-3-heptanone oxime

This compound, known commercially as Stemone®, is a widely utilized fragrance ingredient valued for its powerful, fresh green aroma.[1][2] While its primary application is in perfumery, its chemical structure—a ketoxime—places it in a class of compounds with significant synthetic utility and a nuanced reactivity profile that demands careful handling in a research and development setting.[3][4] This guide moves beyond standard safety data sheet (SDS) information to provide a deeper, field-proven perspective for researchers, scientists, and drug development professionals. Our focus is on the causality behind safety protocols, grounded in the fundamental chemistry of oximes, to foster a culture of intrinsic safety and experimental integrity.

Section 1: Chemical Identity and Physicochemical Properties

Understanding a compound's physical properties is the foundation of safe and effective handling. These parameters dictate appropriate storage conditions, solvent choices, and purification strategies. This compound is a colorless to pale yellow liquid at room temperature.[5] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 22457-23-4 | |

| Molecular Formula | C₈H₁₇NO | [6] |

| Molecular Weight | 143.23 g/mol | [6][7] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 70 °C @ 0.7 Torr | [8] |

| Flash Point | > 93.3 °C (> 200.0 °F) | [7] |

| Specific Gravity | ~0.88 g/cm³ at 25 °C | [7] |

| Vapor Pressure | 0.04 mmHg at 25 °C | [7][8] |

| Solubility | Poorly soluble in water | [3] |

Section 2: Hazard Identification and GHS Classification

While not classified as acutely toxic, this compound presents several hazards that necessitate careful handling to avoid irritation, environmental release, and unexpected reactions. The Globally Harmonized System (GHS) classification provides a universally understood framework for these hazards.

| GHS Classification | Code | Hazard Statement |

| Physical Hazards | H227 | Combustible liquid.[9] |

| Health Hazards | H303 | May be harmful if swallowed.[9] |

| H313 | May be harmful in contact with skin.[9] | |

| H316 | Causes mild skin irritation.[9] | |

| H319 | Causes serious eye irritation. | |

| Environmental Hazards | H402 | Harmful to aquatic life. |

| H412 | Harmful to aquatic life with long lasting effects.[9] |

GHS Pictograms:

Causality: The mild skin irritation (H316) is a common characteristic of imine derivatives. The environmental toxicity (H402, H412) underscores the importance of preventing release into waterways, as its low water solubility and persistence can disrupt aquatic ecosystems.[7][9]

Section 3: Reactivity Profile and Incompatibilities

The most critical aspect for a scientist to understand is the compound's reactivity. This knowledge prevents accidental, hazardous reactions and informs the design of safe experiments. The reactivity of this compound is governed by the C=N-OH functional group.

-

Beckmann Rearrangement: In the presence of acids (e.g., sulfuric acid, Lewis acids), ketoximes can undergo the Beckmann rearrangement to form N-substituted amides.[10][11] This reaction can be highly exothermic and, if uncontrolled, may lead to a dangerous increase in temperature and pressure.[10] Therefore, strong acids must be considered a significant incompatibility.

-

Hydrolysis: Oximes can be hydrolyzed back to the parent ketone (5-Methyl-3-heptanone) and a hydroxylamine salt by heating in the presence of inorganic acids.[3][10] This degradation pathway is important to consider for long-term storage of solutions, especially at non-neutral pH.

-

Thermal Decomposition: While generally stable under normal conditions, oximes may decompose upon excessive heating, which can be an explosive event in some cases.[7][10] The combustible nature of the liquid (Flash Point >93.3°C) means it should be kept away from ignition sources.[7]

-

Oxidizers and Reducers: Strong oxidizing agents should be avoided as they can react with the oxime functional group. Conversely, reduction of the oxime (e.g., with sodium metal or hydride reagents) will produce the corresponding amine, a reaction that should only be performed under controlled synthetic conditions.[3][12]

Key Incompatibilities:

-

Strong Acids

-

Strong Oxidizing Agents

-

Strong Reducing Agents

-

Sources of Ignition

Section 4: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling ensures that risks identified in the previous sections are effectively mitigated. The following workflow and PPE recommendations are designed to provide a robust barrier against exposure.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[9]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[9]

-

Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or significant splash potential, a chemically resistant apron is recommended.

-

Respiratory Protection: Handling should occur in a certified chemical fume hood to avoid inhalation of vapors.[9] If a fume hood is not available or ventilation is insufficient, a suitable respiratory protection must be worn.

Section 5: Storage and Disposal Procedures

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

Storage Guidelines:

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[13][14]

-

Containers: Keep containers tightly closed and properly labeled.[12]

-

Segregation: Crucially, store this compound away from incompatible materials, particularly strong acids and oxidizing agents. It should be stored with other combustible materials, not with flammables that have a lower flash point.

Disposal Guidelines:

-

Waste Characterization: All waste containing this chemical must be treated as hazardous chemical waste.

-

Collection: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of it into the environment.[7] Collect in a properly labeled, sealed container for hazardous waste pickup.

Section 6: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area thoroughly with soap and water for several minutes. If skin irritation occurs, seek medical advice.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

-

Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[9] Rinse mouth with water. Do not induce vomiting.[7]

-

Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms develop, call a physician.[7]

-

Spills: Remove all ignition sources.[7] Provide adequate ventilation. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[9]

-

Fire: Use dry chemical, CO₂, or alcohol-resistant foam. Water spray may be used to cool containers but may be ineffective at extinguishing the fire.

Section 7: Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis via the condensation of the parent ketone with hydroxylamine hydrochloride. This method is a standard and reliable route for preparing ketoximes.[3][15]

Safety Prerequisite: This entire procedure must be conducted in a certified chemical fume hood. All previously mentioned PPE is required. An acid/base spill kit must be readily available.

Materials:

-

5-Methyl-3-heptanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate trihydrate (NaOAc·3H₂O) or Pyridine

-

Ethanol

-

Deionized water

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-Methyl-3-heptanone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate trihydrate (1.5 eq).

-

Causality: Hydroxylamine is used as its more stable hydrochloride salt. The base (sodium acetate) is required to liberate the free hydroxylamine in situ to react with the ketone. An excess of the oximation reagents ensures complete conversion of the starting ketone.

-

-

Solvent Addition: Add ethanol as the reaction solvent to dissolve the reactants.

-

Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Remove the ethanol using a rotary evaporator. c. Add deionized water to the residue and transfer the mixture to a separatory funnel. d. Extract the aqueous layer three times with diethyl ether.

-

Causality: The extraction isolates the organic product from the inorganic salts and unreacted polar starting materials.

-

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine.

-

Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer before drying.

-

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the solvent via rotary evaporation to yield the crude this compound. If necessary, the product can be further purified by vacuum distillation.

References

- Maegawa, T., Oishi, R., Maekawa, A., et al. (2022). The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to Ketones. Synthesis, 54, 4095-4103.

- Wikipedia. Oxime.

- The Perfumers Apprentice. (2024). Stemone SDS-6224.

- PubChem. 3-Methyl-5-heptanone oxime. National Center for Biotechnology Information.

- Givaudan. (2015). STEMONE® Safety Data Sheet.

- The Good Scents Company. leafy oxime.

- Aakeröy, C. B., & Sinha, A. S. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances, 3(21), 7754-7759.

- National Institutes of Health (NIH). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. PubMed Central.

- RIFM. (2023). RIFM fragrance ingredient safety assessment, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime, CAS # 58244-18-9. Food and Chemical Toxicology, 181.

- PubChem. Carbonimidic dichloride, hydroxy-. National Center for Biotechnology Information.

- Wikipedia. Hydroxylamine.

- The Fragrance Conservatory. This compound.